2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one
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Overview
Description
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . . This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one typically involves the reaction of 2,2-dimethylbutan-1-one with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)propan-1-one: This compound has a similar structure but differs in the position of the functional groups.
1-Butanone, 2,2-dimethyl-1-(2-methyl-1-piperazinyl): Another structurally related compound with slight variations in its chemical structure.
Uniqueness
2,2-Dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one is unique due to its specific combination of the piperazine ring and the butanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-1-(2-methylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-5-11(3,4)10(14)13-7-6-12-8-9(13)2/h9,12H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUPVSPVPVLWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N1CCNCC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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